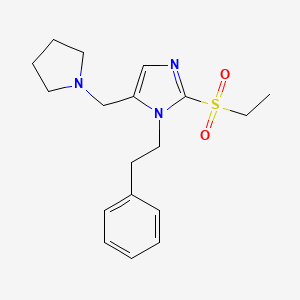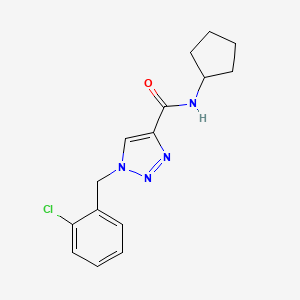
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol, also known as DMXB-A, is a synthetic compound that has been of interest in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in animal models.
Mécanisme D'action
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including synaptic plasticity, learning, and memory. Activation of the α7 nAChR has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been shown to increase the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and memory. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have a favorable safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has several advantages for lab experiments, including its selectivity for the α7 nAChR, its neuroprotective and anti-inflammatory effects, and its favorable safety profile. However, its complex synthesis method and high cost may limit its use in some studies.
Orientations Futures
There are several future directions for research on 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol, including its potential therapeutic applications in Alzheimer's disease, schizophrenia, and depression. Further studies are needed to determine the optimal dosage, administration route, and treatment duration. 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol could also be used as a tool to study the role of the α7 nAChR in various physiological and pathological processes. Additionally, new synthetic methods could be developed to improve the yield and cost-effectiveness of 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol.
Méthodes De Synthèse
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol can be synthesized using a multistep process involving the reaction of 3,5-dimethylphenol with 2-ethyl-1H-benzimidazole in the presence of a base, followed by the addition of propanol and an acid catalyst. The resulting product is then purified using chromatography techniques.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-20-21-18-7-5-6-8-19(18)22(20)12-16(23)13-24-17-10-14(2)9-15(3)11-17/h5-11,16,23H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAMLUYPIXUYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC(=CC(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)morpholine](/img/structure/B6076792.png)
![4-bromo-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-methoxybenzenesulfonamide](/img/structure/B6076796.png)
![3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B6076810.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6076817.png)
![1-(diphenylmethyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6076820.png)
![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6076830.png)


![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)

![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)
![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)